molecular formula C12H10O5 B12714277 (E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid CAS No. 86690-99-5

(E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid

Katalognummer: B12714277
CAS-Nummer: 86690-99-5
Molekulargewicht: 234.20 g/mol
InChI-Schlüssel: XVDHSBPWPNBZNT-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid is an organic compound characterized by its unique structure, which includes a benzodioxin ring fused to a butenoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Butenoic Acid Moiety: This step involves the condensation of the benzodioxin intermediate with a suitable aldehyde or ketone, followed by oxidation to form the butenoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which (E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxin ring can engage in π-π stacking interactions, while the butenoic acid moiety can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid: shares structural similarities with other benzodioxin derivatives and butenoic acid analogs.

    This compound: can be compared to compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzodioxin ring and butenoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

86690-99-5

Molekularformel

C12H10O5

Molekulargewicht

234.20 g/mol

IUPAC-Name

(E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H10O5/c13-9(2-4-12(14)15)8-1-3-10-11(7-8)17-6-5-16-10/h1-4,7H,5-6H2,(H,14,15)/b4-2+

InChI-Schlüssel

XVDHSBPWPNBZNT-DUXPYHPUSA-N

Isomerische SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C(=O)O

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.